
2-Methyl-5-(trifluoromethyl)isoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(trifluoromethyl)isoindoline is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group in the compound enhances its chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)isoindoline can be achieved through several methods. One common approach involves the condensation of an aromatic primary amine with a trifluoromethyl-substituted phthalic anhydride. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures, usually around 100-150°C, to facilitate the formation of the isoindoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-Methyl-5-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated isoindoline derivatives.
科学研究应用
2-Methyl-5-(trifluoromethyl)isoindoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Methyl-5-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.
相似化合物的比较
Similar Compounds
2-Methylisoindoline: Lacks the trifluoromethyl group, resulting in lower chemical stability and lipophilicity.
5-(Trifluoromethyl)isoindoline: Similar structure but without the methyl group, leading to different biological activities.
Isoindoline-1,3-dione: An oxidized form of isoindoline with different reactivity and applications.
Uniqueness
2-Methyl-5-(trifluoromethyl)isoindoline is unique due to the presence of both methyl and trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound in medicinal chemistry and other scientific research fields.
属性
CAS 编号 |
205370-11-2 |
|---|---|
分子式 |
C10H10F3N |
分子量 |
201.19 g/mol |
IUPAC 名称 |
2-methyl-5-(trifluoromethyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C10H10F3N/c1-14-5-7-2-3-9(10(11,12)13)4-8(7)6-14/h2-4H,5-6H2,1H3 |
InChI 键 |
WDQJJZZNOVSOLW-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=C(C1)C=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


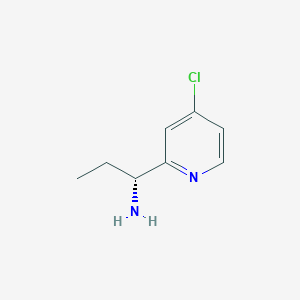
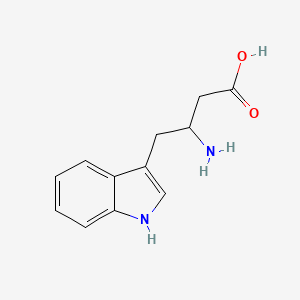
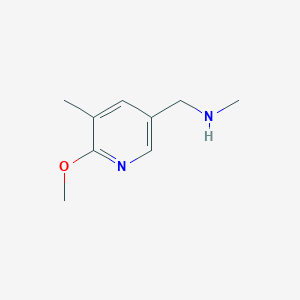
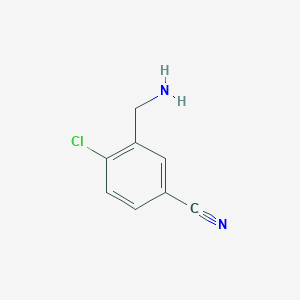
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
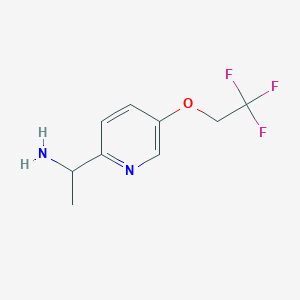
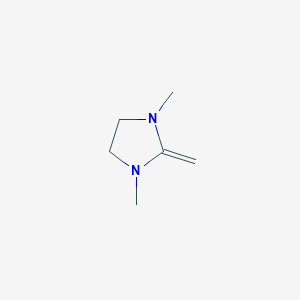
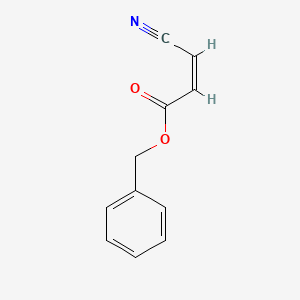
![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
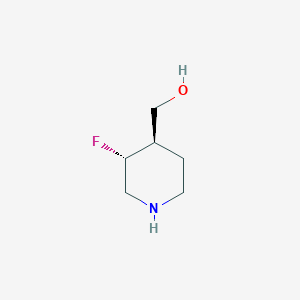

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)
